molecular formula C18H21ClN2O3 B2758159 6-amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 1215601-35-6

6-amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Cat. No. B2758159
CAS RN: 1215601-35-6
M. Wt: 348.83
InChI Key: JOCQRKRWYAGPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride” has the molecular formula C18H21ClN2O3 and a molecular weight of 348.82 .


Molecular Structure Analysis

Detailed molecular structure analysis is not available in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not provided in the sources I found .

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and transformation of benzoxazinone derivatives offer valuable pathways for creating novel compounds with potential applications in drug discovery and material science. For example, the ring transformation of benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines highlight the chemical flexibility and potential for generating complex molecules with unique properties (Kurasawa et al., 1988). Similarly, the synthesis of novel 1,3-benzoxazine and aminomethyl derivatives from eugenol, with an exploration of their biological activities, underscores the ongoing interest in benzoxazinones as scaffolds for bioactive molecules (Rudyanto et al., 2014).

Material Science Applications

Benzoxazinone derivatives are also explored for their potential in material science, particularly in the development of polybenzoxazines, a class of high-performance thermosetting polymers. Novel synthesis approaches for di-, tri-, and tetrafunctional benzoxazine monomers reveal the influence of additional oxazine rings on thermal properties, opening avenues for advanced materials with tailored thermal characteristics (Sini & Endo, 2016).

Biological Activity Studies

The exploration of benzoxazinones' biological activities, such as their antibacterial properties, contributes to the search for new therapeutic agents. The synthesis and evaluation of 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones for antibacterial activity illustrate this application, highlighting the potential of benzoxazinone derivatives in medicinal chemistry (Gein et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

properties

IUPAC Name

6-amino-2-methyl-4-(3-phenoxypropyl)-1,4-benzoxazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3.ClH/c1-13-18(21)20(16-12-14(19)8-9-17(16)23-13)10-5-11-22-15-6-3-2-4-7-15;/h2-4,6-9,12-13H,5,10-11,19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCQRKRWYAGPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)N)CCCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-methyl-4-(3-phenoxypropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.